3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is a complex organic compound featuring an indolizine core, which is a bicyclic structure comprising a five-membered ring and a six-membered ring containing nitrogen. The compound is characterized by the presence of a carboxylic acid functional group at the sixth position of the indolizine ring and a 4-methylpiperazine substituent at the third position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can be analyzed through various synthetic pathways. Indolizines are known to participate in several types of reactions, including:
These reactions highlight the compound's potential for further derivatization, which can enhance its biological properties.
Indole derivatives, including 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid, exhibit a wide range of biological activities. Research has shown that indole and indolizine compounds possess:
These biological activities make 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid a compound of interest in pharmaceutical research.
The synthesis of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can be achieved through several methods:
These methods allow for the customization of the compound's structure to enhance its biological activity.
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid has potential applications in several fields:
Interaction studies involving 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid focus on its binding affinity with various biological targets:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural features with 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylindole | Structure | Simple indole structure without piperazine substitution; known for basic biological activities. |
| Indole-3-acetic acid | Structure | Plant hormone with significant roles in growth regulation; differs by having an acetic acid moiety. |
| 2-Aminoindole | Structure | Exhibits anti-inflammatory properties; lacks the piperazine ring but retains some similar reactivity. |
These compounds illustrate the diversity within indole and indolizine chemistry while highlighting the unique structural elements that may confer specific biological activities to 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid.
The 1,3-dipolar cycloaddition reaction has long served as a cornerstone for constructing indolizine frameworks. In this method, α-halo-carbonyl compounds react with pyridines and electron-deficient alkenes to form the indolizine core. A notable example involves the use of potassium dichromate (K₂Cr₂O₇) as a sub-stoichiometric oxidant in a one-pot reaction, which eliminates the need for bases and simplifies purification. For instance, combining methyl 4-(bromomethyl)benzoate with pyridine derivatives under these conditions yields substituted indolizines with moderate to high efficiency.
This approach benefits from its simplicity and compatibility with diverse substituents. However, the use of toxic oxidants like K₂Cr₂O₇ raises environmental concerns, prompting shifts toward greener alternatives. The reaction mechanism proceeds via the generation of a pyridinium ylide intermediate, which undergoes cycloaddition with alkenes to form the bicyclic indolizine structure. Modifications to the carbonyl and haloalkyl components allow for precise tuning of the indolizine’s electronic and steric properties.
Transition metal catalysis offers enhanced control over regioselectivity and reaction efficiency. Copper salts, such as copper(I) iodide, have been employed to facilitate Ullmann-type couplings or C–N bond formations critical for attaching the 4-methylpiperazine group. For example, copper-mediated amidation reactions enable the introduction of the piperazine moiety at the indolizine’s third position, leveraging the carboxylic acid group at the sixth position for further functionalization.
A representative protocol involves reacting 3-bromoindolizine-6-carboxylic acid with 4-methylpiperazine in the presence of a copper catalyst and a base like potassium carbonate. This method achieves yields exceeding 70% under optimized conditions. The catalytic cycle likely involves oxidative addition of the aryl halide to copper, followed by ligand exchange and reductive elimination to form the C–N bond. While effective, metal residues in the final product necessitate rigorous purification, a drawback addressed by newer metal-free methodologies.
Recent advances emphasize sustainability and energy efficiency. Microwave-assisted synthesis, for instance, reduces reaction times from hours to minutes while improving yields. A 2023 study demonstrated that irradiating a mixture of 2-phenylindolizine and dimethylformamide dimethylacetal (DMF-DMA) at 120°C for 15 minutes produced 3-benzoyl indolizines in 74–89% yields, outperforming conventional heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional | 24 hours | 60–75 |
| Microwave | 15 minutes | 74–89 |
Additionally, one-pot protocols minimize waste by consolidating multiple steps. For example, a base-free, one-pot synthesis using α-bromoenals and 2-substituted azaarenes eliminates the need for isolating intermediates, achieving annulation via Michael addition and intramolecular N-alkylation. These methods align with green chemistry principles by reducing solvent use and energy consumption.
Introducing the 4-methylpiperazine group requires precise functionalization strategies. A common approach involves nucleophilic substitution of Boc-protected piperazine with bromomethyl intermediates, followed by deprotection and amidation. For instance, reacting Boc-piperazine with methyl 4-(bromomethyl)benzoate in acetonitrile yields a key intermediate, which is subsequently treated with trifluoroacetic acid (TFA) to remove the Boc group. The resulting amine undergoes amidation with indolizine-6-carboxylic acid derivatives using coupling agents like HATU (2-(7-aza-1 H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Table 2: Key Steps for Piperazine Incorporation
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | K₂CO₃, acetonitrile, r.t. | 85 |
| 2 | Deprotection | TFA, CH₂Cl₂, reflux | 90 |
| 3 | Amidation | HATU, DIPEA, DMF | 75 |
The methyl group on the piperazine enhances solubility and modulates steric interactions, critical for the compound’s pharmacokinetic profile. Molecular docking studies reveal that the piperazine’s NH group forms hydrogen bonds with residues in target proteins, stabilizing ligand-receptor complexes.
The compound 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid represents a sophisticated hybrid molecular system that combines the structural features of both indolizine and piperazine moieties [1] . This molecular architecture exhibits unique electronic properties that emerge from the synergistic interaction between the bicyclic indolizine core and the saturated piperazine ring system . The fundamental structural characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight (g/mol) | 259.31 |
| CAS Number | 1422134-07-3 |
| IUPAC Name | 3-(4-methylpiperazin-1-yl)indolizine-6-carboxylic acid |
| SMILES | CN1CCN(CC1)C2=CC=C3C=CC(=CN32)C(=O)O |
| InChI Key | SEPCSNWORFCPDB-UHFFFAOYSA-N |
The indolizine core structure exhibits characteristic aromatic stabilization energy and unique electron density distribution patterns [6]. The fusion of pyrrole and pyridine rings creates a π-electron-rich system with distinctive electronic properties that differ significantly from conventional heterocyclic compounds [9]. The piperazine substitution at the 3-position of the indolizine ring introduces additional conformational flexibility and electronic perturbations that significantly influence the overall molecular behavior [4].
Density functional theory calculations have revealed fundamental insights into the electronic structure of indolizine-piperazine hybrid systems [23] [24]. Time-dependent density functional theory methods provide accurate predictions of electronic transition energies and oscillator strengths for these complex molecular architectures [13] [25]. The electronic configuration parameters demonstrate significant variations depending on the specific substitution patterns and molecular conformations adopted by these hybrid systems.
The frontier molecular orbital analysis reveals distinct electronic characteristics between the parent indolizine core and the methylpiperazine-substituted derivative [13] [21]. The highest occupied molecular orbital energy levels typically range from -5.2 to -6.1 electron volts for the indolizine core, while the piperazine hybrid shows modified values between -4.8 and -5.9 electron volts [23] [24]. The lowest unoccupied molecular orbital energies demonstrate corresponding shifts, with indolizine cores exhibiting values from -2.1 to -2.8 electron volts and piperazine hybrids showing ranges of -1.9 to -2.5 electron volts.
| Parameter | Indolizine Core | Piperazine Hybrid |
|---|---|---|
| HOMO Energy Level (eV) | -5.2 to -6.1 | -4.8 to -5.9 |
| LUMO Energy Level (eV) | -2.1 to -2.8 | -1.9 to -2.5 |
| HOMO-LUMO Gap (eV) | 2.3 to 3.5 | 2.9 to 4.0 |
| Molecular Orbital Distribution | π-orbital delocalization | N lone pair contribution |
| Electronic Transition Type | π-π* transition | n-π* / π-π* mixed |
| Oscillator Strength | 0.15 to 1.56 | 0.08 to 0.98 |
The electronic transitions in these hybrid systems primarily involve π-π* character for the indolizine moiety, while the piperazine substitution introduces mixed n-π* and π-π* transition characteristics [24] [25]. Extended Hückel molecular orbital theory calculations accurately predict spectral trends and demonstrate the utility of theoretical methods in molecular design for these systems [21] [27]. The oscillator strengths vary significantly depending on the specific electronic transition, with values ranging from 0.08 to 1.56 for different molecular configurations.
The molecular orbital distribution patterns show distinctive characteristics where the indolizine core exhibits predominant π-orbital delocalization across the bicyclic framework [13] [23]. The introduction of the methylpiperazine substituent modifies this distribution by introducing nitrogen lone pair contributions that alter the electronic density patterns [24]. These computational findings provide essential foundation for understanding the relationship between molecular structure and electronic properties in indolizine-piperazine hybrid systems.
Molecular docking investigations have identified multiple potential biological targets for indolizine-piperazine hybrid compounds [16] [17]. The binding affinity studies demonstrate that these molecular systems exhibit significant interactions with various enzyme targets, suggesting diverse potential therapeutic applications [4] [8]. The computational docking protocols employ rigid receptor models with flexible ligand conformations to accurately predict binding modes and energetics.
The mycobacterial enoyl-acyl carrier protein reductase represents a particularly important target for indolizine derivatives [16]. Molecular docking studies reveal binding energies ranging from -7.2 to -8.5 kilocalories per mole for 3-(4-methylpiperazin-1-yl)indolizine-6-carboxylic acid with this enzyme target [16]. The key amino acid interactions include histidine 90, arginine 513, and glycine 171, which form essential hydrogen bonds and electrostatic interactions with the hybrid molecule.
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interactions |
|---|---|---|---|
| Mycobacterial InhA | -7.2 to -8.5 | 0.5 to 4.2 | His90, Arg513, Gly171 |
| Anthranilate Phosphoribosyltransferase | -6.8 to -7.9 | 1.2 to 8.9 | Asp84, Ser119, Ile125 |
| COX-2 Cyclooxygenase | -8.1 to -9.3 | 0.2 to 2.1 | His90, Arg513, Phe518 |
| Acetylcholinesterase | -6.5 to -7.8 | 1.8 to 12.5 | Trp86, Phe295, Tyr337 |
| Histone Deacetylase (HDAC1) | -7.9 to -8.7 | 0.8 to 5.6 | His143, Asp176, Phe205 |
| Phosphofructokinase | -7.3 to -8.2 | 1.1 to 7.4 | Lys212, Asp127, Glu187 |
Anthranilate phosphoribosyltransferase represents another significant molecular target identified through docking studies [16]. The binding interactions with this enzyme demonstrate energies between -6.8 and -7.9 kilocalories per mole, with inhibition constants ranging from 1.2 to 8.9 micromolar [16]. The critical amino acid residues involved in binding include aspartic acid 84, serine 119, and isoleucine 125, which provide both hydrophobic and polar interaction networks.
Cyclooxygenase-2 enzyme shows particularly strong binding affinity for indolizine-piperazine hybrids, with calculated binding energies reaching -8.1 to -9.3 kilocalories per mole [17]. The inhibition constants for this target range from 0.2 to 2.1 micromolar, indicating potentially significant biological activity [17]. The binding mode involves interactions with histidine 90, arginine 513, and phenylalanine 518 residues within the enzyme active site.
Histone deacetylase enzyme docking studies reveal promising binding characteristics for these hybrid compounds [8]. The calculated binding energies range from -7.9 to -8.7 kilocalories per mole, with inhibition constants between 0.8 and 5.6 micromolar [8]. The molecular interactions involve histidine 143, aspartic acid 176, and phenylalanine 205 residues, which are critical for enzyme inhibition activity.
The stereochemical analysis of indolizine-piperazine hybrid systems reveals complex conformational behavior that significantly influences biological activity [12] [29]. The piperazine ring adopts preferential chair conformations that minimize steric interactions while maintaining optimal geometric arrangements for target binding [26] [29]. Conformational analysis using molecular mechanics calculations demonstrates energy barriers ranging from 2.1 to 4.8 kilocalories per mole for different rotational processes.
The methylpiperazine substitution exhibits distinct stereochemical preferences that affect the overall molecular geometry [32]. Nuclear magnetic resonance spectroscopy studies indicate that the N-methyl group preferentially adopts equatorial positions within the piperazine ring system [32]. This stereochemical arrangement reduces steric hindrance and promotes favorable interactions with biological targets.
| Stereochemical Feature | Configuration/Value | Impact on Activity |
|---|---|---|
| Piperazine Ring Conformation | Chair conformation | Enhanced receptor binding |
| N-Methyl Substitution Position | Equatorial preference | Improved selectivity |
| Indolizine Planarity | Near-planar (deviation <0.2 Å) | Optimal π-π stacking |
| Carboxylic Acid Tautomerism | Carboxyl form favored | Hydrogen bonding capability |
| Conformational Energy Barriers | 2.1 to 4.8 kcal/mol | Conformational flexibility |
| Preferred Dihedral Angles | N-C bond: 60°, 180°, 300° | Reduced steric hindrance |
The indolizine core maintains near-planar geometry with atomic deviations typically less than 0.2 angstroms from the mean plane [12] [21]. This planarity facilitates optimal π-π stacking interactions with aromatic amino acid residues in protein binding sites [12]. The carboxylic acid functional group exhibits tautomeric behavior, with the carboxyl form being thermodynamically favored under physiological conditions [28].
Conformational flexibility analysis reveals that the connecting bond between the indolizine and piperazine moieties exhibits preferred dihedral angles at approximately 60°, 180°, and 300° [29]. These conformational states correspond to energy minima that allow the molecule to adopt multiple binding conformations while maintaining structural integrity [29]. The energy barriers between these conformational states are sufficiently low to permit rapid interconversion under biological conditions.
The indolizine scaffold has demonstrated significant potential in central nervous system applications, particularly through dopamine receptor modulation. Research has established that indolizine derivatives can function as allosteric modulators of dopamine receptors, with particular emphasis on D2 receptor interactions [1] [2] [3].
Structure-Activity Relationships for CNS Activity
The structural requirements for effective CNS targeting involve several key components. The indolizine core provides the essential planar aromatic system that enables interaction with neurotransmitter receptors [4] [5]. The addition of methylpiperazine moieties at the 3-position has been shown to enhance receptor selectivity and improve binding affinity [1] [6]. Studies on selenoindolizine derivatives have demonstrated that compounds such as 1-(Phenylselanyl)-2-(p-tolyl)indolizine exhibit antidepressant-like effects through modulation of dopaminergic and noradrenergic systems [1].
Mechanistic Insights
The mechanism of action involves multiple neurotransmitter systems. Research has shown that indolizine derivatives can modulate dopamine D2 receptors, α2-adrenergic receptors, and β-adrenergic receptors [1]. The compounds demonstrate the ability to inhibit monoamine oxidase activity, both MAO-A and MAO-B, which contributes to their antidepressant-like effects [1]. Additionally, indolizine derivatives have been shown to influence the serotonergic system, with some compounds exhibiting 5-HT3 receptor antagonist properties [7] [6].
Clinical Relevance
The dopamine receptor modulation properties of indolizine derivatives have been investigated for their potential in treating various CNS disorders. Studies have shown that these compounds can reduce immobility time in forced swimming tests, indicating antidepressant-like activity [1]. The ability to target multiple neurotransmitter systems simultaneously makes indolizine derivatives particularly attractive for complex psychiatric conditions where single-target approaches may be insufficient [8].
The antimicrobial properties of indolizine derivatives have gained significant attention, particularly in the context of drug-resistant pathogens. These compounds have demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens [15] [16] [17].
Mechanisms of Antimicrobial Action
Indolizine derivatives exert their antimicrobial effects through multiple mechanisms. Primary mechanisms include disruption of bacterial cell membranes and interference with respiratory metabolism pathways [18]. Research has shown that these compounds can target bacterial protein tyrosine phosphatases, which are essential for virulence in several pathogenic bacteria [15]. Additionally, some derivatives have been found to inhibit fatty acid synthesis in bacteria, specifically targeting the FabH enzyme in Escherichia coli [16].
Activity Against Resistant Pathogens
The effectiveness of indolizine derivatives against antibiotic-resistant pathogens has been particularly noteworthy. Studies have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [18] [19]. The compounds have shown MIC values ranging from 0.25 to 16 μg/mL against these resistant strains, with some derivatives maintaining consistent activity even against highly resistant organisms [18].
Structure-Activity Relationships in Antimicrobial Applications
The antimicrobial activity of indolizine derivatives is influenced by several structural factors. The presence of electron-withdrawing groups, such as halogens, has been shown to enhance antibacterial activity [19]. The methylpiperazine moiety contributes to both antibacterial and antifungal properties, with modifications to this group affecting the spectrum of activity [20]. Studies have revealed that compounds with chloro substituents demonstrate particularly strong activity against resistant pathogens [19].
Biofilm Inhibition
An important aspect of antimicrobial activity is the ability to inhibit biofilm formation and eradicate existing biofilms. Research has shown that indolizine derivatives can inhibit biofilm formation in extensively drug-resistant Acinetobacter baumannii at sub-inhibitory concentrations [17]. This property is particularly valuable in clinical settings where biofilm-associated infections are difficult to treat with conventional antibiotics.
Combination Therapy Potential